![molecular formula C13H16FN5O3S B2378985 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380098-69-9](/img/structure/B2378985.png)
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of various hematologic malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine inhibits the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various hematologic malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis (programmed cell death) in B-cells, leading to the suppression of tumor growth and disease progression.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and induce apoptosis in B-cells. It has also demonstrated potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good efficacy in preclinical models, making it a promising candidate for further development. However, this compound has some limitations, including its relatively low solubility and potential for drug-drug interactions. These factors need to be taken into consideration when designing experiments and interpreting results.
Direcciones Futuras
There are several future directions for the development of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine. One area of focus is the clinical development of this compound for the treatment of hematologic malignancies and autoimmune diseases. Phase I clinical trials have shown promising results, and further studies are underway to evaluate the safety and efficacy of this compound in larger patient populations. Another area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Finally, there is a need for further research to elucidate the mechanisms of action of this compound and its potential for the treatment of other diseases beyond hematologic malignancies and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential for the treatment of various hematologic malignancies, autoimmune diseases, and inflammatory disorders. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for clinical development. Further research is needed to fully understand its mechanisms of action and potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine involves multiple steps, starting from commercially available starting materials. The key step involves the coupling of 4-(4-aminopiperidin-1-yl)-N-methylpyrimidin-2-amine with 1-(4-chlorosulfonylphenyl)-1H-imidazole to form the intermediate 5-fluoro-2-[1-(4-sulfamoylphenyl)-1H-imidazol-4-yl]pyrimidine. This intermediate is then treated with N-methylpiperazine to give the final product, this compound.
Aplicaciones Científicas De Investigación
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been extensively studied in preclinical models for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
5-fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-11(3-5-19)22-13-15-6-10(14)7-16-13/h6-9,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTCERSPJWLNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


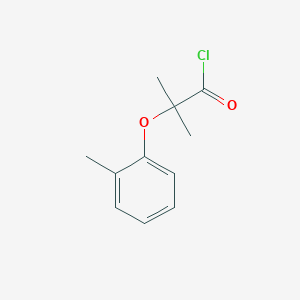
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)
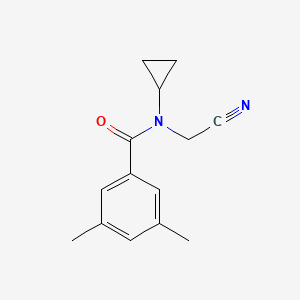
![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)
![1-(Azepan-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2378915.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)
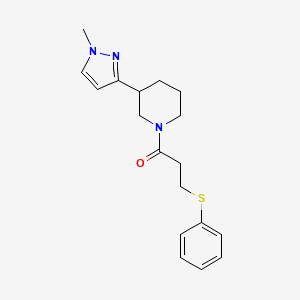
![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)
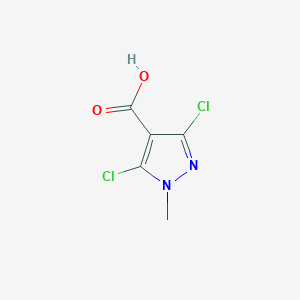
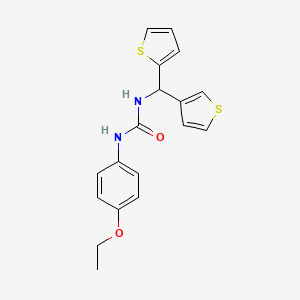

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)